3-(4-Amino-3,5-diethylphenyl)acrylonitrile is a key intermediate in the synthesis of Rilpivirine hydrochloride [, ], an antiretroviral drug used in the treatment of HIV infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This analysis focuses solely on the scientific research applications of 3-(4-Amino-3,5-diethylphenyl)acrylonitrile outside of its use as a pharmaceutical intermediate.
Synthesis Analysis
Several methods for synthesizing 3-(4-Amino-3,5-diethylphenyl)acrylonitrile have been reported. One approach involves the reaction of 4-Amino-3,5-diethylbenzaldehyde with cyanoacetic acid in the presence of a suitable base and solvent []. Another method utilizes the reaction of 2,6-Diethylaniline with 3-bromopropionitrile under basic conditions [].
Applications
Beyond its role in Rilpivirine synthesis, the scientific literature primarily highlights the use of 3-(4-Amino-3,5-diethylphenyl)acrylonitrile as a starting material for generating various Rilpivirine analogs []. These analogs are synthesized and investigated for their potential as anti-HIV agents.
Related Compounds
Rilpivirine Hydrochloride
Compound Description: Rilpivirine hydrochloride is a non-nucleoside reverse transcriptase inhibitor used as an antiretroviral drug for the treatment of HIV-1 infection [].
Relevance: Rilpivirine hydrochloride is structurally related to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile as it incorporates the 3-(4-amino-3,5-dimethylphenyl)acrylonitrile moiety into its structure [, ]. The presence of this specific structural feature in both compounds establishes their close relationship.
4-Amino-3,5-diethylphenyl Sulfate (ADEPS)
Compound Description: ADEPS is a significant rodent metabolite of the herbicide Alachlor []. In rodents, the formation of ADEPS is linked to the production of reactive metabolites implicated in Alachlor-induced carcinogenesis [].
Relevance: ADEPS shares a core structure with 3-(4-Amino-3,5-diethylphenyl)acrylonitrile, both containing the 4-amino-3,5-diethylphenyl group. The metabolic pathway of Alachlor to ADEPS involves the oxidation of 2,6-diethylaniline (DEA) to 4-amino-3,5-diethylphenol, which is then sulfated to form ADEPS []. This shared structural element and the metabolic pathway link ADEPS to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile.
4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile
Compound Description: This compound is identified as Impurity A in the synthesis of Rilpivirine Hydrochloride [].
Relevance: While not sharing a direct structural similarity to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile, this compound is relevant due to its presence as an impurity during Rilpivirine Hydrochloride synthesis []. As Rilpivirine Hydrochloride is structurally related to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile, the presence of this impurity suggests potential synthetic pathways or common intermediates that could link these compounds.
Compound Description: This compound is identified as Impurity B in the synthesis of Rilpivirine Hydrochloride [].
Relevance: This compound, like Rilpivirine Hydrochloride, incorporates the 3-(4-amino-3,5-dimethylphenyl)acrylamide motif, making it structurally similar to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile []. The difference lies in the substitution on the phenyl ring, with ethyl groups in the target compound and methyl groups in this impurity.
4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
Compound Description: This compound is identified as Impurity C in the synthesis of Rilpivirine Hydrochloride []. It is also a key intermediate in an alternative synthesis of Rilpivirine [].
Relevance: This compound plays a crucial role in the synthesis of Rilpivirine, a compound structurally related to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile [, ]. This suggests a possible synthetic connection where this compound could be utilized in an altered pathway to produce analogs or derivatives of the target compound.
Compound Description: This compound is identified as Impurity D in the synthesis of Rilpivirine Hydrochloride [].
Relevance: Similar to Rilpivirine, this compound incorporates the 3-(4-amino-3,5-dimethylphenyl)acrylonitrile moiety, linking it structurally to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile []. This suggests the possibility of leveraging similar synthetic strategies to produce the target compound by employing appropriately substituted starting materials.
Compound Description: This compound is identified as Impurity E in the synthesis of Rilpivirine Hydrochloride [].
Relevance: This compound closely resembles Rilpivirine Hydrochloride structurally, incorporating the 3-(4-amino-3,5-dimethylphenyl)acrylonitrile moiety, thus relating it to 3-(4-Amino-3,5-diethylphenyl)acrylonitrile []. This similarity highlights the potential for synthesizing structurally related compounds by modifying the substituents on the core structure.
Compound Description: This compound is identified as Impurity F in the synthesis of Rilpivirine Hydrochloride []. It is also a key intermediate in an alternative synthesis of Rilpivirine [].
Relevance: This compound is a direct analog of 3-(4-Amino-3,5-diethylphenyl)acrylonitrile, with the only difference being the presence of methyl groups instead of ethyl groups on the phenyl ring [, ]. This close structural similarity suggests that the two compounds likely share similar chemical properties and reactivities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-Serine-13C3 is intended for use as an internal standard for the quantification of L-serine by GC- or LC-MS. L-Serine is a non-essential amino acid. It is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). L-Serine can also be derived from dietary sources, as well as protein and phospholipid turnover. Defective L-serine biosynthesis is associated with neural tube defects and deoxysphingolipid accumulation in patients with Neu-Laxova syndrome, a rare disease characterized by a mutation in PGDH. Dysregulation of L-serine phosphorylation is associated with disease progression in patients with neurodegenerative diseases, including Alzheimer’s disease and amyotrophic lateral sclerosis.